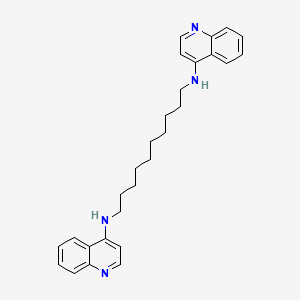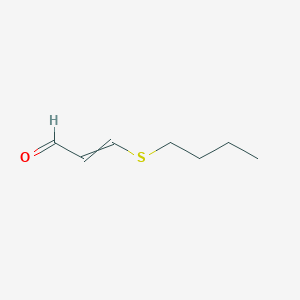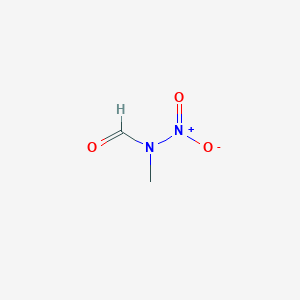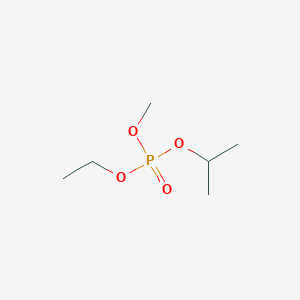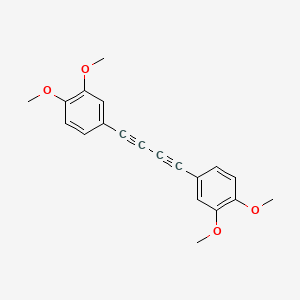
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3,4-dimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a 1,3-butadiyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne typically involves the coupling of 3,4-dimethoxyphenylacetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidant such as oxygen or air . The reaction conditions often include solvents like pyridine or dimethylformamide (DMF) and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the availability of raw materials and catalysts in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of alkanes or alkenes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne in biological systems involves its interaction with cellular targets and pathways. The compound can induce apoptosis in cancer cells by activating mitochondrial signaling pathways and increasing the production of reactive oxygen species (ROS) . It may also inhibit specific enzymes or proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3,4,5-trimethoxyphenyl)-1,3-butadiyne: This compound has additional methoxy groups, which can influence its chemical reactivity and biological activity.
1,4-Bis(3,4-dimethoxyphenyl)butane: Lacks the triple bonds present in 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne, resulting in different chemical and physical properties.
Uniqueness
1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne is unique due to its conjugated triple bonds, which confer distinct electronic and structural characteristics. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58335-56-1 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)buta-1,3-diynyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C20H18O4/c1-21-17-11-9-15(13-19(17)23-3)7-5-6-8-16-10-12-18(22-2)20(14-16)24-4/h9-14H,1-4H3 |
InChI Key |
HFUDDCXERRXUEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CC#CC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


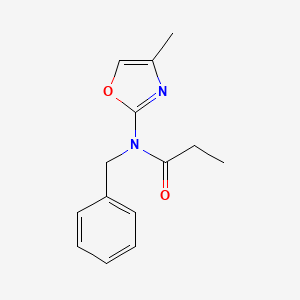

![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
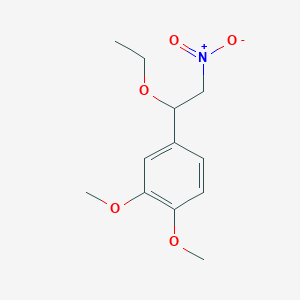
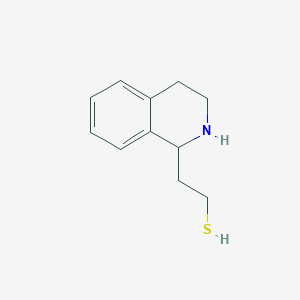
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
